3-(2-Methylsulfanyl)ethylmalate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10O5S-2 |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-hydroxy-3-(2-methylsulfanylethyl)butanedioate |
InChI |
InChI=1S/C7H12O5S/c1-13-3-2-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12)/p-2 |
InChI Key |
UZRMQJKPFRLIDG-UHFFFAOYSA-L |
Canonical SMILES |
CSCCC(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
Enzymology and Molecular Mechanisms Associated with 3 2 Methylsulfanyl Ethylmalate
Characterization of Key Enzymes in 3-(2-Methylsulfanyl)ethylmalate Metabolism
The central steps in the metabolic pathway involving this compound are catalyzed by two key enzymes: Methylthioalkylmalate Synthase (MAMS) and Isopropylmalate Isomerase (IPMI). MAMS initiates the chain elongation cycle by creating the precursor to this compound, which is then isomerized by IPMI to yield the compound itself. researchgate.netnih.gov
Methylthioalkylmalate synthase (MAMS) catalyzes the committed step in the side-chain elongation of methionine, which is essential for the production of aliphatic glucosinolates. nih.govnih.gov This enzyme performs an aldol-type condensation, joining an ω-methylthio-2-oxoalkanoic acid (derived from methionine) with acetyl-CoA. researchgate.netnih.gov MAMS is believed to have evolved from Isopropylmalate Synthase (IPMS), an enzyme in the leucine (B10760876) biosynthesis pathway, through gene duplication and subsequent functional divergence. nih.govoup.com This evolutionary history is reflected in its structural and catalytic properties. A significant difference is the absence of a C-terminal regulatory domain in MAMS, which in IPMS is responsible for feedback inhibition by leucine. oup.com
Different plant species and even different ecotypes within a species can possess multiple MAMS isoforms, which accounts for the diversity of aliphatic glucosinolates observed in nature. sensusimpact.comnih.gov These isoforms exhibit distinct substrate preferences and catalytic efficiencies, which determine the length of the glucosinolate side chain. For instance, in Arabidopsis thaliana, MAM1 is primarily responsible for the first two cycles of methionine chain elongation, while MAM3 has a broader substrate specificity and can catalyze all six known elongation reactions. researchgate.netnih.gov
Studies on MAMS from Brassica juncea have identified four isoforms (BjMAM1-A, BjMAM1-B, BjMAM2-A, BjMAM2-B) that show differential efficiencies with various 2-oxo acid substrates. nih.gov This specialization dictates whether the plant produces primarily C3 or C4 glucosinolates. The catalytic efficiency (kcat/Km) highlights these differences. For example, BjMAM1 isoforms are significantly more efficient with 5-methylthiopentan-2-one (5MTOP) than BjMAM2 isoforms, indicating their role in producing longer-chain glucosinolates. nih.gov
Table 1: Catalytic Efficiency of MAMS Isoforms from A. thaliana (At) and B. juncea (Bj). Data sourced from literature illustrate the differences in substrate utilization. nih.gov
Like its evolutionary ancestor IPMS, MAMS catalysis is dependent on the presence of a divalent metal ion. researchgate.netnih.gov Metal ions are crucial cofactors in a vast number of enzymatic reactions, where they can act as Lewis acids to polarize substrate carbonyl groups, stabilize negative charges in transition states, or participate in redox reactions. nih.govresearchgate.net In the case of MAMS, the divalent metal ion, typically Mg²⁺, is believed to bind and polarize the carbonyl group of the 2-oxo acid substrate, facilitating the nucleophilic attack by the enolized acetyl-CoA. nih.gov The catalytic mechanism also requires an adenine (B156593) nucleotide. researchgate.net This dependence on metal ions is a shared characteristic among enzymes performing similar condensation reactions. researchgate.net
The three-dimensional structure of MAMS is characterized by a (β/α)₈ catalytic barrel, a common fold for this family of enzymes. portlandpress.com Homology modeling and crystal structures, such as that of B. juncea MAMS resolved at 2.1 Å, have provided significant insights into its active site. nih.govportlandpress.com Specific amino acid residues are critical for substrate binding and catalysis. Based on modeling, key residues predicted to be within 8 Å of the substrate in A. thaliana MAM1 include Arg93, Asp94, Thr261, and His292, which are thought to bind the substrate. portlandpress.com
The evolution from IPMS to MAMS involved key amino acid substitutions within the active site that altered substrate specificity away from the branched-chain 2-oxoisovalerate towards the linear ω-methylthio-2-oxoalkanoic acids. nih.govoup.com Site-directed mutagenesis studies have confirmed that altering just a few residues in the active site can change the product profile, demonstrating their importance in determining the length of the methionine-derived products. nih.gov For example, analysis of the B. juncea MAMS crystal structure identified key active site residues that control specificity for different 2-oxo substrates and ultimately determine the side chain length of the resulting glucosinolates. sensusimpact.comnih.gov
Following the MAMS-catalyzed condensation, the resulting 2-(ω-methylsulfanyl)alkylmalate is acted upon by Isopropylmalate Isomerase (IPMI). In Arabidopsis, this enzyme complex is a heterodimer, composed of a single large subunit (LSU, or AtLeuC) and one of three different small subunits (SSU, or AtLeuD). nih.govoup.comfrontiersin.org The large subunit is active in both leucine biosynthesis and glucosinolate metabolism, while the small subunits confer substrate specificity. nih.govfrontiersin.org Specifically, AtLeuD1 and AtLeuD2 function in glucosinolate biosynthesis, whereas AtLeuD3 is essential for leucine biosynthesis. nih.govoup.com The entire functional IPMI complex is located in the chloroplast stroma, where these biosynthetic pathways occur. oup.comoup.com
IPMI catalyzes the stereospecific isomerization of its substrate, a 2-malate derivative, into a 3-malate derivative. researchgate.netoup.com In the context of this pathway, it converts the 2-(2-Methylsulfanyl)ethylmalate produced in the preceding step into this compound. This reaction is analogous to the isomerization of 2-isopropylmalate to 3-isopropylmalate in the leucine pathway. oup.com
The catalytic mechanism proceeds via a dehydration-hydration sequence, which is characteristic of enzymes in the aconitase superfamily. oup.com The reaction involves the formation of a cis-aconitate-like intermediate, in this case, 2-isopropylmaleate (in the leucine pathway) or its methylthio-analogue. oup.comqmul.ac.uk The enzyme first catalyzes the removal of a water molecule from the substrate to form the unsaturated intermediate, which is then rehydrated in a different position to yield the isomerized product. qmul.ac.uk This isomerization is crucial as the subsequent enzyme in the pathway, an isopropylmalate dehydrogenase, specifically acts on the 3-malate derivative. The IPMI enzyme contains an iron-sulfur cluster, which is essential for its catalytic activity. qmul.ac.ukuniprot.org
Isopropylmalate Isomerase (IPMI) Mechanisms
Subunit Composition and Functional Specialization of IPMI
Isopropylmalate isomerase (IPMI) is a key enzyme that demonstrates the evolutionary connection between primary and secondary metabolism. In Arabidopsis thaliana, IPMI is a heterodimeric enzyme, composed of a large subunit and a small subunit. nih.govnih.gov
The large subunit, encoded by a single gene (IPMI LSU1), is a versatile component, participating in both leucine biosynthesis and the methionine chain-elongation pathway that leads to the synthesis of aliphatic glucosinolates. nih.govnih.gov Evidence from metabolic profiling of mutants lacking the large subunit shows an accumulation of intermediates from both of these pathways, confirming its dual functionality. nih.gov
In contrast to the single large subunit, there are three distinct small subunits (IPMI SSU1, SSU2, and SSU3). nih.govuni-ulm.de This diversity in small subunits is the basis for the functional specialization of the IPMI holoenzyme. nih.govuni-ulm.de
IPMI SSU1: This subunit is primarily required for leucine biosynthesis. nih.govuni-ulm.de However, it has also been implicated in the initial cycle of methionine chain elongation, the first committed step in the biosynthesis of methionine-derived glucosinolates. nih.govuni-ulm.de
IPMI SSU2 and IPMI SSU3: These subunits are specialized for the methionine chain-elongation pathway, and thus are directly involved in the biosynthesis of aliphatic glucosinolates, including the pathway leading to this compound. nih.govuni-ulm.de
The substrate preference of the IPMI complex is determined by a specific substrate recognition region within the small subunits, which differs between IPMI SSU1 and the other two small subunits. uni-ulm.de Furthermore, the expression of IPMI SSU1 is spatially distinct from that of IPMI SSU2 and IPMI SSU3. IPMI SSU1 is typically found in smaller plastids, whereas IPMI SSU2 and SSU3 are located in chloroplasts. uni-ulm.de This spatial separation reinforces their distinct roles in either primary or secondary metabolism.
**Table 1: Subunit Composition and Function of Isopropylmalate Isomerase (IPMI) in *Arabidopsis thaliana***
| Subunit | Gene | Primary Metabolic Role | Glucosinolate Biosynthesis Role | Cellular Localization |
|---|---|---|---|---|
| Large Subunit | IPMI LSU1 | Leucine Biosynthesis | Methionine Chain Elongation | Plastids |
| Small Subunit 1 | IPMI SSU1 | Leucine Biosynthesis | First cycle of Met chain elongation | Small Plastids |
| Small Subunit 2 | IPMI SSU2 | - | Methionine Chain Elongation | Chloroplasts |
| Small Subunit 3 | IPMI SSU3 | - | Methionine Chain Elongation | Chloroplasts |
Isopropylmalate Dehydrogenase (IPMDH) Catalytic Function
Isopropylmalate dehydrogenase (IPMDH) is another critical enzyme that has undergone functional divergence to participate in both leucine biosynthesis and the production of aliphatic glucosinolates. nih.govnih.gov In the context of glucosinolate metabolism, a specific isoform of this enzyme catalyzes the oxidative decarboxylation of this compound. nih.gov
Kinetic Analysis of IPMDH Isoforms with this compound
In Arabidopsis thaliana, there are three IPMDH isoforms (AtIPMDH1, AtIPMDH2, and AtIPMDH3). nih.govnih.gov Kinetic studies have revealed significant differences in their substrate preferences, highlighting their specialized metabolic roles. nih.govnih.gov
AtIPMDH1: This isoform exhibits a strong preference for this compound, the substrate in the glucosinolate pathway. Its catalytic efficiency with this substrate is significantly higher than with 3-isopropylmalate, the corresponding substrate in leucine biosynthesis. nih.gov
AtIPMDH2 and AtIPMDH3: Conversely, these isoforms are more efficient at catalyzing the reaction with 3-isopropylmalate and are considered the primary enzymes for leucine biosynthesis. nih.gov The catalytic efficiency of AtIPMDH1 with 3-isopropylmalate is up to 40-fold lower than that of the other two isoforms. nih.gov
Site-directed mutagenesis studies have pinpointed a single amino acid substitution as the key determinant of this substrate specificity. Swapping a phenylalanine residue in AtIPMDH1 with a leucine (the corresponding residue in AtIPMDH2 and AtIPMDH3) dramatically reduces its activity towards this compound by approximately 200-fold, while enhancing its efficiency with 3-isopropylmalate to levels comparable to AtIPMDH2 and AtIPMDH3. nih.govrcsb.org Conversely, introducing a phenylalanine into AtIPMDH2 or AtIPMDH3 at the equivalent position increases their catalytic efficiency with this compound by about 100-fold and decreases their activity with 3-isopropylmalate. nih.govrcsb.org
Table 2: Kinetic Parameters of Arabidopsis thaliana IPMDH Isoforms
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) |
|---|---|---|---|---|
| AtIPMDH1 | This compound | 18 ± 2 | 19.3 ± 0.6 | 1.07 |
| AtIPMDH1 | 3-Isopropylmalate | 1000 ± 100 | 1.5 ± 0.1 | 0.0015 |
| AtIPMDH2 | This compound | 1100 ± 100 | 0.14 ± 0.01 | 0.00013 |
| AtIPMDH2 | 3-Isopropylmalate | 27 ± 2 | 10.9 ± 0.3 | 0.40 |
| AtIPMDH3 | This compound | 1200 ± 200 | 0.11 ± 0.01 | 0.00009 |
| AtIPMDH3 | 3-Isopropylmalate | 35 ± 3 | 11.2 ± 0.4 | 0.32 |
| AtIPMDH1-F137L | This compound | 900 ± 100 | 0.4 ± 0.02 | 0.00044 |
| AtIPMDH1-F137L | 3-Isopropylmalate | 45 ± 4 | 11.5 ± 0.4 | 0.26 |
| AtIPMDH2-L134F | This compound | 25 ± 2 | 1.5 ± 0.1 | 0.06 |
| AtIPMDH2-L134F | 3-Isopropylmalate | 800 ± 100 | 0.2 ± 0.01 | 0.00025 |
| AtIPMDH3-L133F | This compound | 28 ± 3 | 1.2 ± 0.1 | 0.043 |
| AtIPMDH3-L133F | 3-Isopropylmalate | 900 ± 100 | 0.15 ± 0.01 | 0.00017 |
Data adapted from He et al. (2011). Values are means ± S.E.
Structural Biology of IPMDH and Active Site Residues
The three-dimensional structure of Arabidopsis thaliana IPMDH2 (AtIPMDH2) has been solved, providing valuable insights into the molecular architecture of plant IPMDHs. nih.govrcsb.org The enzyme functions as a dimer, with each monomer consisting of two domains. nih.gov The active site is located in a cleft formed by residues from both monomers. nih.govnih.gov
Key residues in the active site are highly conserved and play crucial roles in substrate binding and catalysis. nih.gov These include residues responsible for binding the Mg²⁺ or Mn²⁺ cofactor (Asp-288, Asp-292, and Asp-264 from the adjacent monomer) and residues that interact with the carboxylate groups of the substrate (Arg-136, Arg-146, and Arg-174). nih.govnih.gov A critical lysine (B10760008) residue (Lys-232 in AtIPMDH2) is proposed to act as a general base, activating a water molecule for the catalytic reaction. nih.govwustl.edu
The binding of the substrate and the NAD⁺ cofactor induces conformational changes in the enzyme. nih.govnih.gov The structure of AtIPMDH2 in complex with its substrate and cofactor reveals the precise interactions that position the substrate for oxidative decarboxylation. nih.gov
Molecular Basis of Substrate Discrimination in IPMDH Isoforms
As mentioned previously, a single amino acid substitution is the primary determinant of substrate specificity between the IPMDH isoforms. nih.govwustl.edu In AtIPMDH1, which preferentially binds this compound, a phenylalanine residue (Phe-137) is present in the active site. nih.gov In contrast, AtIPMDH2 and AtIPMDH3, which favor 3-isopropylmalate, have a leucine at the corresponding position (Leu-134 and Leu-133, respectively). nih.gov
The bulkier phenylalanine residue in AtIPMDH1 creates a hydrophobic pocket that favorably accommodates the longer, sulfur-containing side chain of this compound. nih.gov The smaller leucine residue in AtIPMDH2 and AtIPMDH3 results in a smaller active site pocket that is better suited for the shorter, branched alkyl side chain of 3-isopropylmalate. nih.gov This steric difference is the molecular basis for the functional divergence of these enzymes, allowing for the specific catalysis of either leucine biosynthesis or glucosinolate production. nih.gov
Evolutionary Trajectories of this compound Biosynthetic Enzymes
The evolution of the metabolic pathway leading to this compound is a classic example of how plants develop novel biochemical capabilities from pre-existing primary metabolic pathways. nih.govnih.gov This evolutionary process has been driven by gene duplication and subsequent functional diversification. nih.govoup.com
Gene Duplication and Neofunctionalization in Metabolic Pathways
Gene duplication is a fundamental mechanism for evolutionary innovation, providing the raw genetic material for the emergence of new functions. oup.comnih.govsemanticscholar.org Following a duplication event, one copy of the gene can maintain the original function, while the other copy is free to accumulate mutations. nih.govmit.edu These mutations can lead to a new, specialized function (neofunctionalization) or the partitioning of the original functions between the two copies (subfunctionalization). nih.govsemanticscholar.org
In the case of glucosinolate biosynthesis, several key enzymes, including IPMI and IPMDH, have evolved from their counterparts in leucine biosynthesis through gene duplication. nih.govnih.gov The ancestral genes were involved in primary metabolism, essential for the plant's survival. After duplication, the new gene copies were recruited into a secondary metabolic pathway, leading to the production of glucosinolates, which are involved in plant defense. nih.govnih.gov
The diversification of the MAM (Methylthioalkylmalate Synthase) locus, which is also involved in glucosinolate biosynthesis, provides further evidence for the role of gene duplication in metabolic evolution. nih.gov Tandem duplications and whole-genome duplication events have contributed to the expansion and diversification of this gene family, leading to the production of a wide array of glucosinolate structures. nih.govoup.comsemanticscholar.org This evolutionary flexibility has allowed plants in the order Brassicales to adapt to diverse ecological niches. nih.gov
Single Amino Acid Substitutions Driving Substrate Specificity Evolution
The transition from the smaller substrates of primary metabolism to the bulkier precursors of secondary metabolites like this compound necessitated a physical expansion of the enzyme's active site. Site-directed mutagenesis and comparative sequence analyses have pinpointed several key amino acid residues whose substitution played a pivotal role in the evolution of MAM from IPMS. portlandpress.comportlandpress.com
Phylogenetic analyses suggest that the evolution of MAM synthases from IPMS likely involved substitutions at five key amino acid residues within the active site: L143I, H167L, S216G, N250G, and P252G (numbering based on IPMS). portlandpress.comresearchgate.net These changes are believed to have increased the volume of the active site, thereby accommodating the larger 2-oxo acid substrates required for glucosinolate biosynthesis. nih.gov
Further research, including protein structure modeling and site-directed mutagenesis of MAM1 from Arabidopsis thaliana, has identified four polymorphic residues that directly interact with the 2-oxo acid substrate. portlandpress.com The mutation of these residues has been shown to alter the product profile of the enzyme, demonstrating their significance in determining substrate specificity and the number of chain elongation cycles. portlandpress.com For instance, combining two specific substitutions in a MAM1 variant enabled it to increase the number of methionine elongation rounds from three to four. portlandpress.com
The crystal structure of Brassica juncea methylthioalkylmalate synthase has provided a high-resolution view of the active site, identifying key residues that control specificity for different 2-oxo substrates and determine the side-chain length of the resulting glucosinolates. nih.govpdbj.org Studies involving site-directed mutagenesis of a Brassica juncea MAM (BjMAMS2A) have quantified the impact of specific amino acid changes on enzyme kinetics. Mutations of residues such as E227, H388, and Y399 were found to significantly decrease the enzyme's turnover rate (kcat), highlighting their importance in catalysis. nih.gov
The following table summarizes the effects of selected single amino acid substitutions on the kinetic parameters of a Brassica juncea methylthioalkylmalate synthase, illustrating the profound impact of these changes on enzyme function.
| Enzyme Variant | kcat (s⁻¹) | Km (µM) for 4-MTOB | Km (µM) for Acetyl-CoA | kcat/Km (s⁻¹M⁻¹) for 4-MTOB | Reference |
| Wild Type | 1.3 | 15 | 30 | 8.7 x 10⁴ | nih.gov |
| E227Q | 0.09 | 20 | 25 | 4.5 x 10³ | nih.gov |
| H388N | 0.04 | 25 | 40 | 1.6 x 10³ | nih.gov |
| Y399F | 0.03 | 22 | 35 | 1.4 x 10³ | nih.gov |
| Table 1: Kinetic parameters of wild-type and mutant BjMAMS2A. 4-MTOB (4-methylthio-2-oxobutanoate) is a precursor in the biosynthesis of this compound. |
Comparative Enzymology Across Species
The diversification of glucosinolate profiles across the Brassicaceae family is largely attributable to the presence of multiple MAM genes and the varied substrate preferences of the enzymes they encode. nih.govfrontiersin.org Different species, and even different paralogs of the MAM gene within a single species, exhibit distinct specificities for various 2-oxo acid substrates, leading to a wide array of glucosinolate structures. nih.govplantae.org
For example, in Arabidopsis thaliana, the MAM locus contains three genes: MAM1, MAM2, and MAM3. mdpi.com Biochemical studies have shown that MAM1 and MAM2 are primarily involved in the formation of short-chain (C3-C5) aliphatic glucosinolates, while MAM3 can catalyze the formation of both short- and long-chain (C6-C8) glucosinolates. nih.gov This functional divergence allows for the production of a broader spectrum of defensive compounds.
Similarly, the genomes of various Brassica species, such as Brassica juncea and Brassica oleracea, encode multiple MAM enzymes with differing expression profiles and substrate preferences. nih.govnih.gov This genetic redundancy and subsequent neofunctionalization have been a driving force in the evolution of the diverse glucosinolate profiles observed in these agriculturally important crops. plantae.org
Phylogenetic analysis of MAM genes from 13 different Brassicaceae species has revealed two independent, lineage-specific evolutionary paths. frontiersin.org Lineage I species, including Arabidopsis thaliana, have evolved MAM loci with three tandem genes that produce aliphatic glucosinolates with varying carbon chain lengths. In contrast, lineage II species possess MAM loci that primarily encode enzymes for the synthesis of short-chain aliphatic glucosinolates. frontiersin.org This evolutionary divergence underscores the adaptation of glucosinolate biosynthesis to the specific ecological niches of different species.
The following table provides a comparative overview of MAM synthase substrate preferences in selected Brassicaceae species, highlighting the enzymatic basis for the observed diversity in glucosinolate profiles.
| Species | MAM Enzyme/Locus | Primary Product Chain Length | Key Substrate(s) | Reference |
| Arabidopsis thaliana | MAM1/MAM2 | Short (C3-C5) | 2-oxo acids derived from methionine | nih.gov |
| Arabidopsis thaliana | MAM3 | Short and Long (C3-C8) | 2-oxo acids derived from methionine | nih.gov |
| Brassica juncea | BjMAM1.1/BjMAM1.2 | Longer chain | Elongated 2-oxo acid substrates | plantae.org |
| Brassica juncea | BjMAM2.1/BjMAM2.2 | Shorter chain | Shorter 2-oxo acid substrates | plantae.org |
| Brassica oleracea | BoGSL-PRO | 3-carbon side-chain | 2-oxo acids leading to C3 glucosinolates | nih.gov |
| Table 2: Comparative substrate preferences of MAM synthases in different Brassicaceae species. |
Occurrence and Distribution in Biological Systems
Presence and Significance in Brassicales Species
Within the Brassicales, 3-(2-Methylsulfanyl)ethylmalate serves as a crucial intermediate in the chain-elongation pathway of methionine-derived aliphatic glucosinolates. This biosynthetic pathway extends the side chain of the amino acid methionine by one or more methylene (B1212753) groups, leading to the diverse array of glucosinolates found in these plants. The formation of this compound is a key step in the production of glucosinolates with a three-carbon side chain. Research has shown that the biosynthesis of 2-(2'-methylthio)ethylmalate, a closely related compound, occurs in Brassica carinata. nih.gov The enzymes responsible for these condensation reactions are known as methylthioalkylmalate (MAM) synthases. oup.com The diversity of aliphatic glucosinolates in Brassica species is, therefore, directly influenced by the presence and activity of these enzymes and their substrates, including the precursor to this compound. canada.ca
Identification in Model Plant Systems (e.g., Arabidopsis thaliana)
The model plant Arabidopsis thaliana, a member of the Brassicaceae family, has been instrumental in elucidating the genetic and biochemical pathways of glucosinolate biosynthesis. nih.govoup.com In Arabidopsis, the majority of glucosinolates are derived from chain-elongated methionine. nih.gov The key enzymes in this process, methylthioalkylmalate synthases (MAMs), catalyze the condensation of acetyl-CoA with a series of ω-methylthio-2-oxoalkanoic acids. oup.com
The MAM gene family in Arabidopsis thaliana plays a pivotal role in determining the side-chain length of aliphatic glucosinolates. nih.govoup.com Specifically, the enzyme MAM1 is involved in the production of glucosinolates with three- or four-carbon side chains, directly implying the synthesis of this compound as an on-pathway intermediate. nih.gov The enzyme MAM3 has been shown to catalyze the formation of all aliphatic glucosinolate chain lengths in this model organism, further underscoring the central role of the metabolic pathway that produces this compound. oup.com The localization of MAM3 within the chloroplast suggests this organelle is the site of methionine chain elongation. oup.com
| Gene/Enzyme | Function in Arabidopsis thaliana | Implied Presence of this compound |
| MAM1 | Catalyzes the condensation step leading to C3 and C4 aliphatic glucosinolates. nih.gov | Essential for the biosynthesis of C3 glucosinolates, directly involving the formation of this compound. |
| MAM3 | Catalyzes the formation of all aliphatic glucosinolate chain lengths. oup.com | Contributes to the overall pool of intermediates for glucosinolate biosynthesis, including this compound. |
Insights from Non-Model Plants (e.g., Eutrema japonicum)
Eutrema japonicum, commonly known as wasabi, is another member of the Brassicaceae family renowned for its pungent flavor, which is derived from its rich glucosinolate profile. nih.govfrontiersin.orgtandfonline.com While direct isolation and quantification of this compound in wasabi is not extensively documented in readily available literature, its presence can be inferred from the composition of its glucosinolates and their breakdown products. nih.govfrontiersin.orgnih.govresearchgate.net
Studies on the chemical composition of Eutrema japonicum have revealed a high concentration of glucosinolates in its rhizomes, leaves, and petioles. nih.govfrontiersin.orgresearchgate.net The hydrolysis of these glucosinolates produces various isothiocyanates, nitriles, and epithionitriles that contribute to wasabi's characteristic taste and potential health benefits. frontiersin.orgnih.govresearchgate.net The presence of C3 and C4 aliphatic glucosinolates in wasabi strongly suggests the operation of the same methionine chain-elongation pathway identified in Arabidopsis thaliana, and therefore the transient existence of this compound as a metabolic intermediate.
| Plant Part of Eutrema japonicum | Glucosinolate and Breakdown Product Content | Implication for this compound |
| Rhizomes | Highest concentration of glucosinolates and their breakdown products. nih.govfrontiersin.org | Indicates a high level of biosynthetic activity, including the pathway involving this compound. |
| Leaves | Rich in glucosinolates. nih.govfrontiersin.orgresearchgate.net | Suggests that the machinery for glucosinolate biosynthesis, and thus the production of its intermediates, is active in this organ. |
| Petioles | Contain significant amounts of glucosinolates. nih.govresearchgate.net | Further supports the widespread distribution of the glucosinolate biosynthetic pathway throughout the plant. |
Regulation of 3 2 Methylsulfanyl Ethylmalate Biosynthesis
Transcriptional and Translational Control of Pathway Genes
The expression of genes involved in the 3-(2-Methylsulfanyl)ethylmalate biosynthetic pathway is primarily regulated at the transcriptional level by a network of transcription factors (TFs). nih.gov The key players in this regulatory network belong to the R2R3-MYB (myeloblastosis) and basic helix-loop-helix (bHLH) families of transcription factors. nih.gov
Specifically, for aliphatic glucosinolates derived from methionine, of which this compound is a precursor, the transcription factors MYB28, MYB29, and MYB76 are major positive regulators. nih.gov Overexpression of MYB28, for instance, leads to a significant increase in the production of aliphatic glucosinolates. nih.gov These MYB factors control the expression of genes encoding the enzymes for the entire pathway, including the methylthioalkylmalate synthase (MAM) genes responsible for the initial condensation steps in the methionine chain elongation cycle that produces this compound. nih.govnih.gov
The activity of these MYB transcription factors is further modulated by their interaction with MYC-like bHLH transcription factors, which are components of the jasmonic acid (JA) signaling pathway. nih.gov Jasmonic acid, a plant defense hormone, can thus induce the expression of glucosinolate biosynthetic genes, allowing for a rapid increase in defense compounds in response to herbivory or pathogen attack. nih.govfrontiersin.org The CONSTITUTIVE PHOTOMORPHOGENIC 1/SUPPRESSOR OF PHYTOCHROME A-105 (COP1/SPA) complex, a key repressor of light signaling, has also been identified as a crucial component in regulating glucosinolate biosynthesis, linking it to light and developmental signals. frontiersin.org
The following table summarizes the key transcription factors involved in the regulation of aliphatic glucosinolate biosynthesis, which includes this compound.
| Transcription Factor | Family | Function in Aliphatic Glucosinolate Biosynthesis |
| MYB28 | R2R3-MYB | Positive regulator, controls expression of biosynthetic genes like MAM1. nih.govnih.gov |
| MYB29 | R2R3-MYB | Positive regulator, works in concert with MYB28. nih.gov |
| MYB76 | R2R3-MYB | Positive regulator of aliphatic glucosinolate biosynthesis. nih.gov |
| MYC2, MYC3, MYC4 | bHLH | Integrate jasmonic acid signaling with glucosinolate biosynthesis. frontiersin.org |
Translational control mechanisms for this compound biosynthesis are less well-characterized. However, like many metabolic pathways, it is likely that the efficiency of translation of the mRNA transcripts for the biosynthetic enzymes is also a point of regulation, potentially influenced by factors such as mRNA stability and the availability of the translational machinery.
Post-Translational Modifications of Biosynthetic Enzymes
Following the synthesis of the enzymes involved in the this compound pathway, their activity can be further modulated by post-translational modifications (PTMs). youtube.comyoutube.com These modifications can rapidly alter the catalytic efficiency of an enzyme, providing a more immediate level of control compared to transcriptional regulation. youtube.com
A key enzyme in the conversion of this compound to its downstream product is an isopropylmalate dehydrogenase (IPMDH)-like enzyme, which catalyzes an oxidative decarboxylation step. nih.govnih.gov Research in Arabidopsis thaliana has shown that the activity of at least one IPMDH isoform (AtIPMDH1), which is involved in both leucine (B10760876) and glucosinolate biosynthesis, is regulated by a thiol-based redox modification. nih.gov This suggests that the redox state of the cell, which can be altered by various environmental stresses, can directly influence the flux through the glucosinolate biosynthetic pathway. whiterose.ac.uktaylorfrancis.com This redox regulation likely involves the formation or breakage of disulfide bonds on the enzyme, altering its conformation and, consequently, its catalytic activity. whiterose.ac.uk
Interplay with Broader Metabolic Networks
The biosynthesis of this compound is not an isolated pathway but is intricately connected with broader metabolic networks within the plant. nih.gov This interplay ensures that the allocation of resources to defense compounds is balanced with the needs of primary metabolism and other secondary metabolic pathways.
A primary connection is with amino acid metabolism, as methionine is the direct precursor for the pathway. nih.gov The pathway also shares enzymes with the biosynthesis of the branched-chain amino acid leucine. nih.govnih.gov For example, the isopropylmalate dehydrogenase enzyme has a role in both pathways, highlighting a close evolutionary and metabolic link. nih.gov
Furthermore, there is significant crosstalk between the glucosinolate pathway and the biosynthesis of phenylpropanoids and auxin. oup.comnih.gov For instance, mutations affecting indole (B1671886) glucosinolate biosynthesis have been shown to impact phenylpropanoid levels. oup.com The accumulation of intermediates in one pathway can influence the gene expression and metabolic flux in the other, often mediated by shared regulatory components or metabolic intermediates. nih.gov The connection to primary sulfur metabolism is also critical, as glucosinolates are sulfur-rich compounds. nih.gov The expression of glucosinolate biosynthetic genes is often co-regulated with genes involved in sulfate (B86663) uptake and assimilation. nih.gov
Genomic Organization of Biosynthetic Gene Clusters
In many plant species, the genes encoding the enzymes for a specific metabolic pathway are located in close proximity on a chromosome, forming a biosynthetic gene cluster. nih.gov This is also the case for some of the genes involved in this compound biosynthesis.
The genes for methylthioalkylmalate synthase (MAM), which catalyze the initial chain elongation steps, are often found in a cluster. nih.gov In Arabidopsis thaliana, the MAM1 and MAML genes are located adjacent to each other. nih.gov This genomic clustering is thought to facilitate the co-regulation of these genes, ensuring that the necessary enzymes are produced in a coordinated manner. nih.gov It also suggests a mechanism for the evolution of new metabolic pathways, where gene duplication and subsequent divergence within a cluster can lead to the generation of new enzymatic functions. nih.gov The co-expression of genes within these clusters further supports the idea of coordinated regulation. nih.gov
Advanced Methodologies for Research on 3 2 Methylsulfanyl Ethylmalate
Structural Biology Approaches
Structural biology has been instrumental in elucidating the molecular architecture of the enzymes that catalyze the formation of 3-(2-Methylsulfanyl)ethylmalate, primarily methylthioalkylmalate synthase (MAMS). These approaches have provided a foundational understanding of the enzyme's mechanism and substrate specificity.
X-ray Crystallography for Enzyme-Ligand Complex Analysis
X-ray crystallography has been pivotal in revealing the three-dimensional structure of methylthioalkylmalate synthase (MAMS), the enzyme responsible for the condensation reaction that forms the precursor to this compound. A notable achievement in this area is the determination of the X-ray crystal structure of Brassica juncea MAMS (BjMAM1-A) to a resolution of 2.1 Å. oup.comnih.gov This high-resolution structure has allowed for a detailed analysis of the enzyme's active site and its interaction with substrates.
The crystallographic data revealed that BjMAM1-A forms a dimer, with each monomer consisting of an N-terminal α/β-barrel and a C-terminal extension domain. nih.gov The active site is located within the barrel structure and contains a metal ion, typically Mn²⁺ or Mg²⁺, which is essential for catalysis. nih.gov Analysis of the enzyme in complex with a substrate analog, 4-methylthio-2-oxobutanoate (B1231810) (4MTOB), has identified the key amino acid residues that are crucial for substrate binding and specificity. nih.gov These residues form a binding pocket that accommodates the 2-oxo acid substrate, and their precise arrangement dictates the length of the aliphatic side chain of the resulting glucosinolate. oup.complantae.org
Table 1: Key Active Site Residues of Brassica juncea MAMS Identified by X-ray Crystallography
| Residue Type | Specific Residues | Function in Active Site |
| Metal Binding | Asp, Glu | Coordination of the catalytic metal ion (Mn²⁺/Mg²⁺) |
| Catalytic | His, Asp | Involved in the acid-base catalysis of the condensation reaction |
| 2-Oxo Acid Binding | Arg, Tyr, Phe | Formation of the substrate binding pocket and determination of substrate specificity |
| CoA Binding | Gly, Ser | Interaction with the acetyl-CoA co-substrate |
This table is generated based on data from structural studies of Brassica juncea methylthioalkylmalate synthase. oup.comnih.gov
Computational Modeling and Molecular Dynamics Simulations
Building upon the static snapshots provided by X-ray crystallography, computational modeling and molecular dynamics (MD) simulations offer a dynamic view of enzyme-substrate interactions. While specific MD simulation studies focused solely on this compound are not extensively documented in publicly available literature, the principles of this methodology are widely applied in enzymology to understand ligand binding, conformational changes, and catalytic mechanisms. youtube.comyoutube.comnih.gov
Steered molecular dynamics (SMD) simulations, for instance, can be used to model the process of a substrate like a ω-(methylsulfanyl)-2-oxoalkanoate entering the active site of MAMS and the subsequent release of the product, 2-[ω-(methylsulfanyl)alkyl]malate. youtube.com These simulations can help identify key residues that act as gatekeepers to the active site and reveal the energetic landscape of the binding and unbinding pathways. Furthermore, MD simulations can be employed to predict the impact of specific amino acid mutations on the enzyme's flexibility and its affinity for different substrates, thus guiding experimental studies like site-directed mutagenesis. youtube.com The detailed structural information available for MAMS provides a robust starting point for such in silico experiments. oup.com
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques have been indispensable for dissecting the function of MAMS enzymes in vivo and for characterizing their biochemical properties. These methods have allowed researchers to link specific genes to the production of different glucosinolates and to probe the structure-function relationships of the enzymes involved.
Site-Directed Mutagenesis for Functional Dissection
Site-directed mutagenesis is a powerful technique used to alter specific amino acids in a protein to investigate their role in its function. mdpi.comnih.govnih.govfrontiersin.org In the context of MAMS, this approach has been used to validate the functional importance of the active site residues identified through X-ray crystallography. plantae.orgosaka-u.ac.jp By systematically replacing these residues with other amino acids, researchers can assess their impact on enzyme activity, substrate specificity, and the chain length of the glucosinolate products.
For example, mutagenesis studies on Arabidopsis thaliana MAMS1 have shown that altering residues within the 2-oxo acid binding pocket can shift the enzyme's preference for different chain-length substrates. nih.gov A single amino acid substitution can sometimes be sufficient to convert an enzyme that primarily produces short-chain glucosinolates into one that synthesizes longer-chain variants. osaka-u.ac.jp These findings not only confirm the roles of specific residues but also provide insights into the evolutionary diversification of glucosinolate profiles in different plant species. nih.govplantae.org
Gene Knock-out and Complementation Studies in Plant Systems
Gene knock-out studies in model organisms like Arabidopsis thaliana have been crucial for determining the in vivo function of the MAM genes. nih.govnih.govmdpi.compakbs.org By creating mutant plants in which a specific MAM gene is inactivated (knocked out), scientists can observe the effect on the plant's glucosinolate profile.
For instance, knock-out mutants of MAM1 in Arabidopsis show a significant reduction in the levels of 4-carbon aliphatic glucosinolates, demonstrating that this gene is primarily responsible for their synthesis. nih.gov Conversely, knock-out mutants of MAM3 (also known as MAM-L) exhibit a loss of long-chain aliphatic glucosinolates. nih.gov
Complementation studies are often performed in conjunction with knock-out experiments to confirm gene function. researchgate.netnih.gov In these studies, a functional copy of the knocked-out gene is reintroduced into the mutant plant. If the reintroduction of the gene restores the wild-type glucosinolate profile, it provides strong evidence that the gene is indeed responsible for the observed phenotype. This approach has been successfully used to confirm the functions of MAM1 and MAM3 in Arabidopsis. nih.gov
Table 2: Effect of MAM Gene Knock-outs on Glucosinolate Profiles in Arabidopsis thaliana
| Genotype | Key Glucosinolate Phenotype | Implied Gene Function |
| mam1 knock-out | Reduction in 4-carbon aliphatic glucosinolates | Synthesis of short-to-medium chain length glucosinolates |
| mam3 knock-out | Absence of long-chain (C5-C8) aliphatic glucosinolates | Synthesis of long-chain aliphatic glucosinolates |
This table summarizes findings from gene knock-out studies in Arabidopsis thaliana. nih.govnih.gov
Heterologous Expression Systems for Enzyme Characterization
Heterologous expression systems are essential for producing large quantities of pure, active enzymes for biochemical and structural studies. nih.govnih.govyoutube.com In this technique, the gene encoding the protein of interest, such as a MAMS enzyme, is introduced into a host organism that does not naturally produce it, typically Escherichia coli. nih.govgoogle.com The host organism then synthesizes the enzyme, which can be purified and characterized in vitro.
The heterologous expression of various MAMS enzymes from Arabidopsis and Brassica species has enabled detailed kinetic analyses and substrate specificity studies. qmul.ac.uk By providing different ω-(methylsulfanyl)-2-oxoalkanoate substrates to the purified enzymes, researchers can determine their catalytic efficiency (kcat/Km) for each substrate. These in vitro assays have confirmed the in vivo findings from gene knock-out studies, showing, for example, that MAM1 has a preference for shorter-chain substrates, while MAM3 can utilize a broader range of substrate chain lengths. qmul.ac.uk This technique has been fundamental in establishing the direct enzymatic function of the MAMS family members in the glucosinolate biosynthetic pathway. nih.gov
Advanced Analytical Techniques in Metabolomics Research
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of cellular state. Research on this compound heavily relies on advanced analytical platforms to achieve the necessary sensitivity and specificity for its identification and quantification within complex biological matrices.
Mass Spectrometry-Based Approaches for Metabolic Profiling
Mass spectrometry (MS), often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), stands as a cornerstone for the metabolic profiling of this compound. Untargeted metabolomics approaches, for instance, utilize high-resolution MS to capture a broad spectrum of metabolites, including previously uncharacterized compounds like this compound.
In a typical workflow, a biological sample is processed to extract the metabolite fraction. This extract is then injected into a GC-MS or LC-MS system. The chromatographic column separates the complex mixture of metabolites based on their physicochemical properties. As each compound elutes from the column, it is ionized and enters the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the resulting ions. The high accuracy and resolving power of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are critical for the tentative identification of this compound based on its precise molecular weight.
Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this technique, the ion corresponding to this compound is isolated and fragmented, generating a characteristic fragmentation pattern that serves as a structural fingerprint. This detailed spectral information is then compared against spectral libraries or used for de novo structure elucidation.
| Parameter | Description | Relevance to this compound Analysis |
| Mass-to-Charge Ratio (m/z) | The ratio of an ion's mass to its charge. | Provides the molecular weight of the ionized compound, a primary identifier. |
| Retention Time | The time it takes for a compound to pass through the chromatographic column. | Aids in distinguishing isomers and separating this compound from other metabolites. |
| Fragmentation Pattern | The set of fragment ions produced in MS/MS. | Offers structural information for confident identification and differentiation from similar molecules. |
Isotopic Tracing for Pathway Elucidation
Understanding the biosynthetic and metabolic pathways involving this compound is a key research objective. Isotopic tracing, or stable isotope labeling, is a powerful technique to map these metabolic routes. This method involves introducing a substrate enriched with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system.
As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites, including this compound. By tracking the distribution of the isotopic label in this compound and its related metabolites over time using mass spectrometry, researchers can delineate the specific biochemical reactions that produce and consume it. This provides direct evidence of metabolic connectivity and helps to identify the precursor molecules and enzymatic steps in its pathway. The pattern and extent of isotope incorporation can also provide quantitative insights into the rates, or fluxes, of these metabolic pathways.
Enzymatic Assays for Activity and Kinetics
Once the enzymes involved in the metabolism of this compound are identified, often through a combination of genomics, proteomics, and the pathway information from isotopic tracing, their functional properties must be characterized. Enzymatic assays are developed to measure the activity and kinetic parameters of these specific enzymes.
These assays typically involve incubating the purified enzyme with its substrate, this compound, and any necessary co-factors. The rate of the reaction can be monitored by measuring the disappearance of the substrate or the appearance of a product over time. This is often accomplished using spectrophotometric, fluorometric, or chromatographic methods.
Structure Activity Relationship and Analog Metabolism
Comparative Analysis with Structural Analogs (e.g., 3-Isopropylmalate)
The biosynthesis of 3-(2-Methylsulfanyl)ethylmalate and its subsequent derivatives shows remarkable parallels to the leucine (B10760876) biosynthesis pathway, with 3-isopropylmalate serving as a key structural analog. acs.orgnih.gov Both pathways involve a three-step cycle of condensation, isomerization, and oxidative decarboxylation to add a methylene (B1212753) group to a 2-oxo acid. researchgate.netnih.gov The glucosinolate pathway is believed to have evolved from the leucine pathway through gene duplication and functional divergence of the associated enzymes. portlandpress.comnih.gov
The primary enzymes involved, Methylthioalkylmalate Synthase (MAM) in glucosinolate synthesis and Isopropylmalate Synthase (IPMS) in leucine synthesis, catalyze analogous condensation reactions. portlandpress.comnih.gov While IPMS specifically acts on 2-oxoisovalerate to produce isopropylmalate, some MAM enzymes exhibit broader substrate specificity. For instance, MAM3 from Arabidopsis thaliana can accept a range of 2-oxo acids, including the substrate for IPMS, demonstrating its evolutionary link. nih.gov
Similarly, the subsequent enzymes in the pathways, Isopropylmalate Isomerase (IPMI) and Isopropylmalate Dehydrogenase (IPMDH), have isoforms specialized for each pathway. nih.govnih.gov In A. thaliana, AtIPMDH1 is dedicated to the methionine chain-elongation for glucosinolates, while AtIPMDH2 and AtIPMDH3 are primarily involved in leucine biosynthesis. nih.gov Kinetic studies reveal a significant preference of these enzymes for their respective substrates. AtIPMDH2 and AtIPMDH3 favor 3-isopropylmalate by thousands-fold over 3-(2'-methylthio)ethylmalate. nih.gov Remarkably, research has shown that a single amino acid substitution (F137L in AtIPMDH1) can drastically shift the enzyme's substrate preference from the glucosinolate intermediate to 3-isopropylmalate, highlighting the subtle structural determinants of enzyme function. nih.gov
| Feature | This compound Pathway (Glucosinolate Biosynthesis) | 3-Isopropylmalate Pathway (Leucine Biosynthesis) |
| Precursor Amino Acid | Methionine researchgate.net | Valine portlandpress.com |
| Initial 2-Oxo Acid | 4-Methylthio-2-oxobutanoate (B1231810) nih.gov | 2-Oxoisovalerate nih.gov |
| Key Intermediate | 2-(2'-Methylthioethyl)malate / this compound nih.gov | 2-Isopropylmalate / 3-Isopropylmalate uniprot.org |
| Condensing Enzyme | Methylthioalkylmalate Synthase (MAM) portlandpress.comdntb.gov.ua | Isopropylmalate Synthase (IPMS) portlandpress.com |
| Dehydrogenase Enzyme | Isopropylmalate Dehydrogenase 1 (AtIPMDH1) nih.gov | Isopropylmalate Dehydrogenase 2 & 3 (AtIPMDH2, AtIPMDH3) nih.gov |
| Primary Function | Plant defense compound synthesis wustl.edunih.gov | Primary metabolism, amino acid synthesis portlandpress.com |
Influence of Side Chain Length and Composition on Enzyme Recognition
The diversity of aliphatic glucosinolates stems from the iterative elongation of the methionine side chain, a process governed by the substrate specificity of the MAM enzymes. wustl.eduportlandpress.com The length and composition of the ω-methylthio-2-oxo acid substrate directly influence recognition by different MAM isoforms, which in turn determines the final chain length of the glucosinolate. nih.govmdpi.com
In Arabidopsis, the three primary MAM enzymes—MAM1, MAM2, and MAM3—exhibit distinct substrate preferences:
MAM1 preferentially utilizes the initial, shorter-chain substrates, primarily condensing acetyl-CoA with 4-methylthio-2-oxobutanoate and 5-methylthio-2-oxopentanoate. nih.gov
MAM2 , found in specific ecotypes like Landsberg erecta, also acts on short-chain substrates. nih.gov
MAM3 displays broad substrate specificity, capable of catalyzing condensation reactions for all six of the ω-methylthio-2-oxo acids involved in aliphatic glucosinolate synthesis in Arabidopsis. nih.gov This makes MAM3 a key generator of glucosinolate diversity, as it can produce both short- and long-chain glucosinolates. nih.gov
Protein structure modeling and site-directed mutagenesis studies on MAM1 have identified specific amino acid residues within the active site that are critical for determining substrate specificity and the number of elongation cycles. portlandpress.comdntb.gov.ua Altering these residues can shift the enzyme's preference, for example, decreasing the length of methionine-derived products or, in some cases, enabling an additional round of chain elongation. portlandpress.com This demonstrates that enzyme recognition is highly sensitive to the interplay between the substrate's side chain and the architecture of the enzyme's active site.
| Enzyme | Substrate Preference (ω-methylthio-2-oxo acids) | Resulting Glucosinolate Chain Length |
| MAM1 | C3 (4-methylthio-2-oxobutanoate), C4 (5-methylthio-2-oxopentanoate) nih.gov | Short-chain (e.g., 3C, 4C) |
| MAM3 | C3, C4, C5, C6, C7, C8 substrates nih.gov | Broad range (Short- and long-chain) |
| AtIPMDH1 | Prefers 3-(2′-methylthio)ethylmalate and longer derivatives nih.gov | Facilitates elongation for glucosinolate pathway |
| AtIPMDH2/3 | Strongly prefers 3-isopropylmalate nih.gov | Primarily functions in leucine pathway |
Biosynthesis of Diverse Glucosinolate Chain Lengths through this compound Derivatives
The synthesis of the diverse array of aliphatic glucosinolates is an elegant iterative process built upon the foundation of the this compound scaffold. nih.gov The process begins with the deamination of methionine to its corresponding 2-oxo acid, 4-methylthio-2-oxobutanoate. researchgate.netnih.gov This molecule then enters the first round of the chain elongation cycle.
The cycle consists of three core steps localized in the chloroplast: nih.govnih.gov
Condensation: A Methylthioalkylmalate Synthase (MAM) catalyzes the condensation of the 2-oxo acid with acetyl-CoA to form 2-(2'-methylthioethyl)malate. nih.gov
Isomerization: An Isopropylmalate Isomerase (IPMI) converts the 2-malate derivative to its 3-malate isomer, this compound. researchgate.netnih.gov
Oxidative Decarboxylation: An Isopropylmalate Dehydrogenase (IPMDH) catalyzes the oxidative decarboxylation of the 3-malate derivative, yielding a new 2-oxo acid that is elongated by one methylene group. researchgate.netnih.gov
The resulting elongated 2-oxo acid can then either exit the cycle to be converted into a glucosinolate precursor or re-enter the cycle for another round of elongation. nih.gov Each full cycle adds one more methylene group (-CH2-) to the side chain. portlandpress.comresearchgate.net The ability of enzymes like MAM3 to process substrates of varying lengths allows for multiple iterations, leading to the generation of glucosinolates with side chains containing up to nine or more carbons. nih.govnih.gov This iterative mechanism, starting with the formation of the initial this compound intermediate, is the fundamental source of aliphatic glucosinolate structural diversity in plants. wustl.edu
Future Research Directions and Applications
Systems Biology Approaches to Unravel Metabolic Networks
The era of "omics" has opened new frontiers for understanding the complex interplay of molecules within a biological system. Systems biology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, is poised to provide a holistic view of the metabolic networks in which 3-(2-Methylsulfanyl)ethylmalate is embedded.
Future research will likely focus on:
Metabolic Flux Analysis: By tracing the flow of isotopes through the glucosinolate biosynthetic pathway, researchers can quantify the rates of reactions and identify potential bottlenecks. This will provide a dynamic understanding of how the production of this compound and downstream glucosinolates is regulated in response to various stimuli.
Genome-Scale Metabolic Models: Computational models that encompass the entire metabolic network of a plant can be used to predict how genetic or environmental perturbations will affect the production of specific metabolites. nih.gov These models can be invaluable for identifying key regulatory genes and enzymes that control the flux towards this compound.
Multi-omics Integration: Combining different "omics" datasets will allow for a more comprehensive understanding of the regulatory layers controlling glucosinolate biosynthesis. For instance, correlating gene expression data (transcriptomics) with protein abundance (proteomics) and metabolite levels (metabolomics) can reveal novel regulatory mechanisms at the transcriptional, post-transcriptional, and post-translational levels. usda.gov
Engineering Biosynthetic Pathways for Targeted Metabolite Production
The knowledge gained from systems biology approaches can be leveraged for metabolic engineering, a field that aims to modify an organism's metabolism to produce desired compounds. nih.govnih.gov The biosynthetic pathway leading to and from this compound presents a ripe target for such engineering efforts.
Key areas of future research include:
Heterologous Expression: The genes responsible for the synthesis of this compound and its conversion to various glucosinolates can be introduced into microorganisms like yeast or bacteria. nih.govgoogle.com This would enable the large-scale, controlled production of specific glucosinolates for various applications, including as natural pesticides or for their health-promoting properties. nih.govgoogle.com
Novel Compound Generation: The inherent flexibility of some biosynthetic enzymes could be exploited to produce novel, "unnatural" glucosinolates with potentially enhanced biological activities. acs.org This could involve feeding the system with synthetic amino acid precursors or modifying the substrate specificity of key enzymes in the pathway.
Elucidating Ecological and Evolutionary Roles of Glucosinolates
Glucosinolates, the downstream products of the pathway involving this compound, are well-known for their role in plant defense against herbivores and pathogens. sunyempire.edunih.govresearchgate.netwikipedia.org However, the ecological and evolutionary significance of the vast diversity of glucosinolates found in nature is still not fully understood.
Future investigations will likely explore:
Plant-Insect Coevolution: The "arms race" between plants and the insects that feed on them has driven the evolution of diverse glucosinolate profiles. nih.gov By studying the effects of specific glucosinolates on different insect herbivores, researchers can gain insights into the selective pressures that have shaped the evolution of this defense system.
Trophic Interactions: The influence of glucosinolates extends beyond the plant-herbivore relationship, affecting predators and parasitoids of the herbivores. sunyempire.edunih.gov Understanding these complex multitrophic interactions is crucial for a complete picture of the ecological role of these compounds.
Environmental Responses: The production of glucosinolates, and by extension this compound, is known to be influenced by various environmental factors such as nutrient availability and pathogen attack. nih.govresearchgate.net Future research will aim to unravel the signaling pathways that connect these environmental cues to the regulation of glucosinolate biosynthesis.
Investigating Enzyme Promiscuity and Substrate Accommodation Mechanisms
Enzymes are often not perfectly specific and can catalyze reactions on substrates other than their primary one, a phenomenon known as enzyme promiscuity. wikipedia.org This promiscuity is thought to be a key driver of metabolic evolution. The enzymes involved in the glucosinolate biosynthetic pathway, including those that act on this compound, are prime candidates for studying this phenomenon. researchgate.net
Future research directions in this area include:
Structural Biology: Determining the three-dimensional structures of key enzymes in the pathway, such as methylthioalkylmalate synthase (MAMS) and the subsequent isomerases and dehydrogenases, can provide insights into how they bind their substrates. nih.gov This information is critical for understanding their substrate specificity and potential for promiscuity.
Directed Evolution: By creating and screening libraries of mutant enzymes, researchers can identify variants with altered substrate specificities. This can not only shed light on the molecular basis of enzyme evolution but also provide tools for producing novel glucosinolates through metabolic engineering.
Comparative Enzymology: Comparing the properties of homologous enzymes from different plant species that produce different types of glucosinolates can reveal the evolutionary adaptations that have led to the diversification of this metabolic pathway.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying 3-(2-Methylsulfanyl)ethylmalate in plant metabolic studies?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) coupled with isotope dilution for precise quantification. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic shifts for the methylsulfanyl group (δ ~2.1 ppm for S-CH3) and malate backbone . Enzyme-linked assays using recombinant isopropylmalate isomerase (IPMI) can validate substrate specificity in vitro .
Q. How is this compound synthesized in Arabidopsis thaliana?
- Methodological Answer : The compound is produced via the methionine (Met) chain elongation pathway. Methylthioalkylmalate synthase (MAM1) catalyzes the condensation of acetyl-CoA and 2-oxo acids to form 2-(2'-methylthio)ethylmalate, which is isomerized by IPMI (using LSU1 and SSU1 subunits) to yield this compound . For in vitro synthesis, recombinant MAM1 and IPMI enzymes can be expressed in E. coli and purified for stepwise reactions .
Q. What role does this compound play in aliphatic glucosinolate biosynthesis?
- Methodological Answer : This intermediate is critical for elongating methionine-derived side chains in glucosinolates. Knockout mutants of IPMI SSU1 in Arabidopsis show disrupted leaf patterning and reduced glucosinolate levels, confirming its role. Transcriptome analysis (RNA-seq) of such mutants reveals downregulation of glucosinolate biosynthesis genes (e.g., CYP79F1, SUR1) .
Advanced Research Questions
Q. How do substrate specificity and enzyme kinetics of isopropylmalate dehydrogenases (IPMDHs) differ between 3-isopropylmalate and this compound?
- Methodological Answer : IPMDH1 in Arabidopsis preferentially oxidizes this compound (Km ~15 µM), while IPMDH2/3 target 3-isopropylmalate (Leu biosynthesis). Site-directed mutagenesis (e.g., Phe-to-Leu substitution in IPMDH1’s active site) shifts specificity toward Leu intermediates. Kinetic assays using purified enzymes and NAD+ cofactor reveal divergent catalytic efficiencies (kcat/Km ratios differ by >10-fold) .
Q. What experimental approaches resolve contradictions in enzymatic redundancy for this compound metabolism?
- Methodological Answer : In yeast, residual β-ethylmalate dehydrogenase activity persists in LEU2-deletion strains, suggesting alternative enzymes (e.g., mitochondrial dehydrogenases). Use combinatorial gene knockout strains (e.g., ΔMLS1/ΔDAL7/ΔLEU2) coupled with [14C]-labeled substrates to trace metabolic flux. Activity assays under varying pH and cofactor conditions can identify compensatory pathways .
Q. How do spatiotemporal expression patterns of IPMI subunits influence this compound accumulation in plant tissues?
- Methodological Answer : Tissue-specific RNA-seq and promoter-GUS fusion assays in Arabidopsis show SSU1 is highly expressed in young leaves and roots. CRISPR-Cas9-mediated tissue-specific knockdowns (e.g., root-specific SSU1 suppression) reduce malate derivatives by ~70%, validated via LC-MS. Co-immunoprecipitation (Co-IP) confirms LSU1-SSU1 interaction in vivo .
Q. What structural features of this compound enable its interaction with metabolic enzymes versus toxic analogs?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) highlight hydrogen bonding between the malate carboxyl groups and Arg/Lys residues in IPMDH1. Methylsulfanyl moiety hydrophobicity enhances binding pocket complementarity. Compare with toxic analogs (e.g., 3-ethylmalate) using inhibition assays; IC50 values differ by >50 µM due to steric clashes .
Data Contradiction and Validation Strategies
Q. How to address discrepancies in reported enzyme activities for this compound across species?
- Methodological Answer : Cross-species enzyme assays (e.g., Arabidopsis IPMDH1 vs. microbial homologs) under standardized pH, temperature, and ionic strength conditions. Phylogenetic analysis of enzyme sequences identifies conserved catalytic motifs (e.g., GxGxxG NAD+-binding domain). Discrepancies in kcat values (>2-fold) may arise from post-translational modifications, resolved via phosphatase treatment .
Q. Why do transcriptome data show inconsistent enrichment of glucosinolate pathways in this compound-deficient mutants?
- Methodological Answer : Batch effects in RNA-seq (e.g., growth conditions, sampling time) can skew GO term enrichment. Normalize data using spike-in controls (e.g., ERCC RNA standards) and re-analyze with stringent cutoffs (FDR <0.05). Validate via targeted metabolomics (e.g., desulfo-glucosinolate quantification) in synchronized mutant lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
